Chromoionophore V

Description

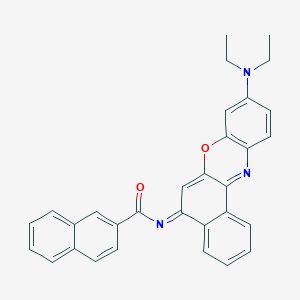

Structure

3D Structure

Properties

IUPAC Name |

N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O2/c1-3-34(4-2)23-15-16-26-28(18-23)36-29-19-27(24-11-7-8-12-25(24)30(29)32-26)33-31(35)22-14-13-20-9-5-6-10-21(20)17-22/h5-19H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISNZWYZDRRYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=NC(=O)C5=CC6=CC=CC=C6C=C5)C=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394821 | |

| Record name | Chromoionophore V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132097-01-9 | |

| Record name | Chromoionophore V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the principle of Chromoionophore V

An In-depth Technical Guide to the Core Principles of Chromoionophore V

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The precise quantification of ionic species is a cornerstone of modern analytical science, with profound implications for environmental toxicology, clinical diagnostics, and pharmaceutical quality control. Among the analytes of critical concern are heavy metal ions, such as lead (Pb²⁺), which exert significant toxicity even at trace concentrations. The development of robust, selective, and sensitive detection methodologies is therefore not merely an academic exercise but a critical necessity. This guide elucidates the fundamental principles of this compound, a key molecular component in the design of advanced optical sensors. We will dissect its mechanism of action not as an isolated molecule, but as part of a synergistic sensing system, providing the field-proven insights necessary to leverage its full potential.

The Foundational Principle: A Bifunctional Sensing Paradigm

At its core, the operational principle of a sensor employing this compound is not based on the chromoionophore alone. Instead, it relies on a sophisticated ion-exchange mechanism involving two essential, synergistic components typically immobilized within a hydrophobic polymer membrane:

-

The Ionophore (The Recognition Element): This molecule is the primary determinant of the sensor's selectivity. It is a ligand, such as Lead Ionophore IV, designed with a specific three-dimensional cavity and coordination chemistry to selectively bind a target ion (e.g., Pb²⁺) with high affinity over other interfering ions.[1][2]

-

The Chromoionophore (The Signal Transducer): This is the role played by this compound. It is a lipophilic, pH-sensitive dye, specifically a Nile Blue derivative, whose optical properties (color and/or fluorescence) are dependent on its protonation state.[3][4] It acts as the reporter, transducing the chemical event of ion binding into a measurable optical signal.

The sensor's function hinges on the coupling of these two components. The selective binding of a cation by the ionophore triggers the deprotonation of the chromoionophore, causing a distinct and quantifiable color change.[5][6] This elegant mechanism circumvents the need to design a new, highly specific chromoionophore for every target ion; instead, a single versatile chromoionophore can be paired with any number of highly selective ionophores.[5]

Caption: The ion-exchange mechanism at the core of this compound-based sensors.

Mechanistic Deep-Dive: The Thermodynamics of Ion Exchange

The sensing process is a competitive equilibrium governed by the relative affinities of the components for ions. For a divalent cation like Pb²⁺, the overall reaction within the sensor membrane can be described as:

Pb²⁺(aq) + 2CH⁺(org) + L(org) ⇌ [LPb]²⁺(org) + 2C(org) + 2H⁺(aq)

Where:

-

Pb²⁺(aq) is the lead ion in the aqueous sample.

-

CH⁺(org) is the protonated, colored form of this compound in the organic membrane phase.

-

L(org) is the neutral, selective lead ionophore in the membrane.

-

[LPb]²⁺(org) is the complex formed between the ionophore and the lead ion.

-

C(org) is the deprotonated, color-changed form of this compound.

-

H⁺(aq) is the proton released into the aqueous sample.

This equilibrium dictates that as the concentration of Pb²⁺ in the sample increases, the reaction is driven to the right. This consumes the protonated this compound (CH⁺) and produces the deprotonated form (C), leading to a progressive color change. The sensitivity and dynamic range of the sensor are critically influenced by the pKa of the chromoionophore and the pH of the sample buffer, as these factors directly affect the initial concentration of CH⁺ available for exchange.[7]

Expert Insight: The choice of a buffer is not trivial. A buffer with a pH slightly below the pKa of the chromoionophore ensures that a majority of the chromoionophore is initially in the protonated (CH⁺) state, maximizing the potential signal change upon exposure to the analyte.

The Optode: Practical Realization of the Principle

In application, the sensing components are incorporated into a solid-state optical sensor, or optode , typically a thin polymeric film.[8] The choice of matrix and its components is critical for performance, stability, and longevity.

Key Components of an Optode Membrane:

| Component | Example Material | Function & Rationale |

| Polymer Matrix | Poly(vinyl chloride) (PVC) | Provides a durable, transparent, and hydrophobic scaffold to immobilize the sensing components, preventing them from leaching into the aqueous sample. Its hydrophobicity is key to establishing the organic phase. |

| Plasticizer | Bis(2-ethylhexyl) sebacate (DOS) | A water-immiscible oil that ensures the membrane remains flexible and allows for the free diffusion of ions and sensing molecules within the organic phase, facilitating rapid equilibrium and sensor response.[9] |

| Ionophore | Lead Ionophore IV | The core recognition element that selectively binds the target ion (Pb²⁺), initiating the sensing cascade.[2] Its concentration determines the upper detection limit. |

| Chromoionophore | This compound | The signal transducer. Its concentration relative to the ionophore influences the sensor's dynamic range and sensitivity. |

| Ionic Additive (Optional) | Potassium tetrakis(4-chlorophenyl)borate (KTFPB) | A lipophilic salt that can be added to improve ion-exchange kinetics, reduce membrane resistance, and enhance the selectivity over highly lipophilic interfering ions. |

Experimental Workflow: From Fabrication to Measurement

The translation of principle to practice follows a logical and reproducible workflow. This self-validating system ensures that each step contributes to the final, reliable analytical measurement.

Caption: Standard experimental workflow for creating and using a this compound optode.

Protocol: Fabrication of a Pb²⁺-Selective Optode

This protocol describes the fabrication of a PVC-based membrane optode for the colorimetric detection of lead ions.

Materials:

-

This compound (e.g., 1 mg)

-

Lead Ionophore IV (e.g., 5 mg)

-

High molecular weight Poly(vinyl chloride) (PVC) (e.g., 30 mg)

-

Bis(2-ethylhexyl) sebacate (DOS) (e.g., 65 mg)

-

Tetrahydrofuran (THF), inhibitor-free, analytical grade (e.g., 1.5 mL)

-

Glass rings or slides for casting

Methodology:

-

Component Weighing: Accurately weigh all solid components (PVC, DOS, Lead Ionophore IV, this compound) into a clean, dry glass vial.

-

Causality: The ratio of components is critical. The plasticizer-to-PVC ratio determines the physical properties of the membrane, while the ionophore-to-chromoionophore ratio dictates the sensor's response range.[9]

-

-

Cocktail Preparation: Add THF to the vial and seal it tightly. Dissolve the components completely using a vortex mixer or sonicator. The resulting solution should be homogenous and brightly colored.

-

Membrane Casting: Place a clean glass slide on a level surface. Pipette a defined volume of the cocktail onto the slide.

-

Solvent Evaporation: Cover the casting area loosely (e.g., with a petri dish) to allow for slow solvent evaporation over 12-24 hours at room temperature.

-

Causality: Slow evaporation is essential to prevent the formation of pores and ensure a uniform, optically clear membrane.

-

-

Membrane Conditioning: Once dry, carefully peel the membrane from the substrate. Before use, condition the membrane by soaking it in the measurement buffer (without lead) for at least 30 minutes to ensure hydration and stable baseline readings.

Conclusion: A Versatile Tool in Analytical Chemistry

The principle of this compound is a powerful demonstration of coupled chemical equilibria for analytical purposes. Its role as a pH-sensitive optical reporter, when combined with highly specific ionophores, creates a versatile and adaptable platform for ion sensing. While this guide has focused on lead detection as a representative application, the fundamental mechanism is broadly applicable to a host of other ionic species, contingent only on the availability of a selective ionophore. For the research scientist, a deep understanding of this ion-exchange principle is paramount for troubleshooting, optimizing existing sensor formulations, and designing novel analytical tools for the complex challenges of tomorrow.

References

-

Malinowska, E., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors (Basel), 14(7), 11874–11891. Available at: [Link]

-

Gao, D., et al. (2018). Recent improvements to the selectivity of extraction-based optical ion sensors. Analyst, 143(18), 4235-4246. Available at: [Link]

- Google Patents. (2007). Chromoionophore and method of determining calcium ions. US20070259438A1.

-

Xie, X., & Qin, Y. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. APL Bioengineering, 6(2), 021502. Available at: [Link]

-

Hassan, M., et al. (2024). Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration. Frontiers in Chemistry, 12, 1421061. Available at: [Link]

-

Xie, X. (2016). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. Analytical and Bioanalytical Chemistry, 408(11), 2717-2724. Available at: [Link]

-

ChemRxiv. (2023). Ultrasensitive Ionophore-Based Liquid Sensors for Colorimetric Ion Measurements in Whole Blood. Preprint. Available at: [Link]

-

Hakim, M. S., & Bilad, M. R. (2024). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Evergreen, 11(4). Available at: [Link]

-

Wikipedia. (n.d.). Ionophore. Retrieved from [Link]

-

Davini, E., et al. (1992). Lead-selective FET: complexation selectivity of ionophores embedded in the membrane. Sensors and Actuators B: Chemical, 7(1-3), 580-583. Available at: [Link]

-

MDPI. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Chemosensors, 12(6), 143. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Mechanism of Action of Chromoionophore V

This guide provides a detailed exploration of the core mechanisms underpinning Chromoionophore V, a critical component in the field of optical ion sensing. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to elucidate the intricate interplay of chemical principles that govern its function. We will dissect the causality behind its operational framework, providing not just the "what" but the fundamental "why," to empower researchers in the design and interpretation of their own ion-selective assays.

Foundational Principles: The Role of a Chromoionophore

At its core, an ion-selective optode (ISO) is a sensor that translates the chemical activity of a specific ion into a measurable optical signal, such as a change in absorbance or fluorescence[1]. The elegance of this system lies in its modular design, typically comprising two key functional components within a hydrophobic membrane:

-

An Ionophore: A molecule that selectively and reversibly binds the target ion[2][3]. The ionophore is the source of the sensor's selectivity.

-

A Chromoionophore: A lipophilic dye whose optical properties (color or fluorescence) are sensitive to changes in its immediate chemical environment, most commonly pH[4]. The chromoionophore is the source of the optical signal.

This compound is a member of the latter class. It does not, in itself, bind selectively to the primary analyte of interest (e.g., Ca²⁺, K⁺, Na⁺). Instead, it acts as a highly sensitive proton (H⁺) transducer. Its mechanism is intrinsically linked to the action of the co-resident ionophore, coupling a selective ion-binding event to a quantifiable change in protonation state, which in turn alters the electronic structure of the dye and thus its interaction with light[1][4].

The Core Mechanism: Ion-Exchange and Co-Extraction Equilibria

The operational principle of a sensor incorporating this compound hinges on maintaining charge neutrality within the sensing membrane. The specific mechanism depends on whether the target analyte is a cation or an anion.

Cation Detection: The Ion-Exchange Mechanism

For the detection of a cation (M⁺), the sensing membrane is formulated with the selective ionophore (L) and the protonated form of this compound (CH⁺). The process unfolds as an ion-exchange equilibrium at the sample-membrane interface.

-

Selective Binding: The ionophore (L), positioned at the membrane surface, selectively binds the target cation (M⁺) from the aqueous sample.

-

Charge Neutrality Mandate: To maintain overall charge neutrality within the hydrophobic membrane, the influx of a positive charge (M⁺) must be balanced by the expulsion of another positive charge.

-

Proton Release: The most readily available cation to be expelled is the proton (H⁺) bound to this compound. The binding of the M⁺-L complex drives the deprotonation of CH⁺ into its neutral form (C).

-

Optical Transduction: This change in protonation state alters the conjugated π-electron system of this compound, causing a distinct shift in its absorbance and/or fluorescence spectrum[4]. The magnitude of this spectral shift is directly proportional to the concentration of the target cation (M⁺) in the sample.

The entire process can be summarized by the following equilibrium:

M⁺ (aq) + L (mem) + CH⁺ (mem) ⇌ [ML]⁺ (mem) + C (mem) + H⁺ (aq)

Where (aq) denotes the aqueous sample phase and (mem) denotes the membrane phase.

Caption: Fig 1. Cation-exchange mechanism.

Anion Detection: The Co-Extraction Mechanism

For anion (A⁻) detection, the principle remains rooted in charge neutrality but operates via a co-extraction mechanism. Here, the chromoionophore starts in its neutral, deprotonated state (C).

-

Selective Binding: A neutral anion-selective ionophore (L) binds the target anion (A⁻) at the sample-membrane interface.

-

Charge Neutrality Mandate: To transport the resulting negative complex ([LA]⁻) into the hydrophobic membrane, a cation must be co-extracted from the sample to maintain neutrality.

-

Proton Co-extraction: Protons (H⁺) from the sample are co-extracted along with the anion. This proton is then taken up by the neutral this compound (C), converting it to its protonated form (CH⁺).

-

Optical Transduction: The protonation of the chromoionophore induces the spectral change, the magnitude of which correlates with the sample's anion concentration[5].

Molecular and Physicochemical Characteristics

This compound is chemically known as 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine[6]. Its utility is defined by key physicochemical properties that are critical for sensor performance.

| Property | Value / Characteristic | Significance in Mechanism |

| Chemical Name | 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine | The extended aromatic system is the chromophore responsible for its optical properties. |

| Molecular Formula | C₃₁H₂₅N₃O₂ | Provides the basic structural information.[6] |

| Molecular Weight | 471.55 g/mol | Essential for preparing solutions of known concentration for membrane fabrication.[6] |

| pKa Value | High (Relative to other chromoionophores) | A higher pKa generally improves the sensor's response and selectivity for the target ion. The established order of pKa values for common chromoionophores is: I > V > II > VII > III.[5] |

| Lipophilicity | High | Ensures the molecule remains entrapped within the hydrophobic sensing membrane and does not leach into the aqueous sample. |

Experimental Workflow: Fabricating and Testing an Ion-Selective Optode

The translation of this mechanism into a functional assay requires the careful preparation of an ion-selective membrane. The following protocol provides a representative workflow for creating and evaluating a cation-selective optical sensor.

Protocol: Preparation of a Ca²⁺-Selective Optode Membrane

Objective: To fabricate a thin polymeric film that responds optically to changes in calcium concentration.

Materials:

-

High molecular weight polyvinyl chloride (PVC)

-

Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)

-

Calcium Ionophore IV

-

This compound

-

Cation Exchanger (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, Na-TFPB)

-

Tetrahydrofuran (THF), inhibitor-free

Procedure:

-

Component Weighing: Precisively weigh the membrane components. A typical formulation might be: 1.2 mg Calcium Ionophore IV, 0.3 mg Na-TFPB, 32.5 mg PVC, and 66 mg o-NPOE[7]. The amount of this compound is typically sub-milligram and must be optimized for the desired optical response.

-

Dissolution: Dissolve all components completely in ~600-700 µL of THF in a small glass vial[7]. Mix thoroughly using a vortex mixer until the solution is homogeneous. Causality Note: THF is used as a volatile solvent that can dissolve all hydrophobic components. Its complete evaporation is crucial for forming a stable, non-porous membrane.

-

Casting: Dispense the cocktail onto a clean, flat substrate (e.g., a glass slide or the bottom of a microplate well). Allow the THF to evaporate slowly in a dust-free environment (e.g., covered with a petri dish) for at least 6 hours, or overnight.

-

Conditioning: Once the film is formed, it must be conditioned in a solution containing a low concentration of the primary ion to ensure a stable baseline reading.

Caption: Fig 2. Experimental workflow.

Protocol: Spectrophotometric Analysis

Objective: To measure the optical response of the prepared optode to varying analyte concentrations.

Instrumentation:

Procedure:

-

Baseline Spectrum: Record the full absorbance spectrum (e.g., 400-800 nm) of the conditioned membrane in a zero-analyte buffer solution. This establishes the baseline signal of the protonated (or deprotonated) this compound.

-

Sample Addition: Introduce a series of calibration standards with increasing concentrations of the target ion (e.g., Ca²⁺ solutions from 1 µM to 10 mM). Allow the system to reach equilibrium after each addition (typically 1-5 minutes).

-

Spectral Recording: Record the full absorbance spectrum for each calibration standard.

-

Data Analysis: Plot the change in absorbance at a specific wavelength (typically the peak of the deprotonated or protonated form) as a function of the logarithm of the ion concentration. This will generate a sigmoidal calibration curve from which the concentration of unknown samples can be determined. Trustworthiness Note: A self-validating protocol involves running a negative control (a membrane without the selective ionophore) to ensure the response is not due to non-specific interactions or pH changes in the bulk solution.

Conclusion: A Versatile Signal Transducer

This compound is a powerful tool in chemical sensing, acting as an indirect but effective signal transducer. Its mechanism of action is a sophisticated example of coupled chemical equilibria, where the high selectivity of a partner ionophore is translated into a robust optical signal via a proton-exchange process. Understanding this indirect mechanism—that this compound is fundamentally a lipophilic pH indicator—is paramount for the rational design of ion-selective optodes, troubleshooting experimental artifacts, and correctly interpreting the resulting data. This foundational knowledge enables researchers to harness the full potential of this versatile molecule for developing sensitive and selective bioanalytical assays.

References

-

Molecular Depot. (n.d.). This compound. Retrieved from [Link]

-

Xie, X., & Bakker, E. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. NIH National Library of Medicine. Retrieved from [Link]

-

Xie, X., et al. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. PMC - NIH. Retrieved from [Link]

-

Xie, X., & Bakker, E. (2015). Recent improvements to the selectivity of extraction-based optical ion sensors. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Ionophore. Retrieved from [Link]

-

Yampolsky, I. V., et al. (2005). Synthesis and properties of the chromophore of the asFP595 chromoprotein from Anemonia sulcata. PubMed. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Calcium ionophore V, Selectoph. Retrieved from [Link]

-

AIP Publishing. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes. Retrieved from [Link]

-

AIP Publishing. (2022). Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes [Duplicate reference, content similar to 11]. Retrieved from [Link]

-

Xie, X. (2017). Renovating the chromoionophores and detection modes in carrier-based ion-selective optical sensors. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (2021). Design and Synthesis of Chromophores with Enhanced Electro-optic Activities in Both Bulk and Plasmonic-organic Hybrid Devices. Retrieved from [Link]

-

Lee, S., et al. (2023). Pushing the Limits of Biosensing: Selective Calcium Ion Detection with High Sensitivity via High-k Gate Dielectric Engineered Si Nanowire Random Network Channel Dual-Gate Field-Effect Transistors. PMC - NIH. Retrieved from [Link]

-

MDPI. (2024). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of chromoionophore I (A), and absorption spectrum of... | Scientific Diagram. Retrieved from [Link]

-

Materials Horizons (RSC Publishing). (2022). Design and synthesis of chromophores with enhanced electro-optic activities in both bulk and plasmonic–organic hybrid devices. Retrieved from [Link]

-

The Scholary Journal of Biological Sciences. (2011). The Comparison of Spectrophotometric Method and High-Performance Liquid Chromatography in Photosynthetic Pigments Analysis. Retrieved from [Link]

-

PubMed. (1987). Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics. Retrieved from [Link]

-

Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.1.5: Spectrophotometry. Retrieved from [Link]

-

BMG Labtech. (2024). What is the difference between a spectrometer and a monochromator for absorbance measurements?. Retrieved from [Link]

Sources

- 1. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionophore - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Pushing the Limits of Biosensing: Selective Calcium Ion Detection with High Sensitivity via High-k Gate Dielectric Engineered Si Nanowire Random Network Channel Dual-Gate Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bmglabtech.com [bmglabtech.com]

Chromoionophore V: A Comprehensive Technical Guide for Advanced Chemical Sensing

Introduction: The Role of Chromoionophore V in Modern Analytical Chemistry

In the landscape of chemical and biomedical analysis, the demand for sensitive, selective, and real-time monitoring of ionic species is ever-present. Ion-selective optodes, a class of optical sensors, have emerged as a powerful tool to meet this demand. At the heart of many such sensors lies a critical component: the chromoionophore. This guide provides an in-depth exploration of this compound, a sophisticated transducer molecule that translates chemical interactions into observable optical signals.

This compound is a highly lipophilic, proton-sensitive dye belonging to the benzo[a]phenoxazine class. Its utility stems from its ability to change color or fluorescence intensity upon protonation and deprotonation. When incorporated into a polymeric sensing membrane alongside a specific ionophore, it acts as the ultimate reporter, enabling the quantification of a target ion. This guide will delve into the core chemical properties, the intricate mechanism of action, and the practical application of this compound in the fabrication of ion-selective optical sensors, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile molecule in their work.

Part 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount to its successful application. This compound is identified by its systematic chemical names and unique identifiers, which are crucial for sourcing and regulatory purposes.

Nomenclature and Identification:

-

Systematic Name: 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine[1] or N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide.[2]

-

CAS Number: 132097-01-9.[1]

The molecular structure of this compound features a rigid, planar benzo[a]phenoxazine core, which is the basis of its chromophoric properties. The diethylamino group acts as an electron-donating group, while the naphthoylimino group serves as an electron-withdrawing group, creating a push-pull electronic system that is sensitive to changes in its chemical environment, particularly pH.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₅N₃O₂ | [1][3] |

| Molecular Weight | 471.55 g/mol | [1][3] |

| Appearance | Typically a solid powder | |

| Solubility | Highly soluble in organic solvents (e.g., THF, chloroform) and plasticizers (e.g., DOS, o-NPOE); insoluble in water. | [4] |

Note: Some commercial suppliers may list a molecular weight of 472.57 g/mol , which may be attributed to isotopic distribution or differences in calculation methods.[2]

Part 2: The Mechanism of Ion Detection: An Optical Transduction Pathway

The function of this compound in an ion-selective optode is predicated on a finely tuned equilibrium between the sample phase and a hydrophobic sensing membrane. It does not bind the target ion directly; instead, it responds to the flux of protons that is stoichiometrically coupled to the recognition of the target ion by a selective ionophore.

The most well-documented application of this compound is in the detection of anions.[5] The underlying principle is a co-extraction mechanism. For the sensor to remain electrically neutral, the transport of a negatively charged analyte (A⁻) from the aqueous sample into the organic membrane phase must be accompanied by the transport of a cation. In this sensing scheme, that cation is a proton (H⁺) from the sample.

This influx of protons into the membrane increases the local H⁺ concentration, leading to the protonation of the basic this compound (Ch). The protonated (ChH⁺) and deprotonated (Ch) forms of the molecule possess distinct absorption spectra. This change in the ratio of ChH⁺ to Ch results in a measurable change in the color or absorbance of the membrane, which can be directly correlated to the concentration of the target anion in the sample.[6][7]

The overall equilibrium can be described as:

A⁻ (aq) + H⁺ (aq) + L (org) + Ch (org) ⇌ L-A⁻ (org) + ChH⁺ (org)

Where:

-

A⁻ is the target anion.

-

L is the neutral anion-selective ionophore.

-

Ch is the deprotonated this compound.

-

(aq) denotes the aqueous sample phase.

-

(org) denotes the organic membrane phase.

A critical factor governing the sensor's performance is the acidity constant (pKa) of the chromoionophore within the specific membrane environment. The pKa determines the pH range over which the chromoionophore is most responsive, and thus dictates the dynamic range of the sensor.[5] The pKa is significantly influenced by the composition of the membrane, particularly the choice of plasticizer, with values in less polar plasticizers like bis(2-ethylhexyl)sebacate (DOS) being several orders of magnitude lower than in more polar ones like o-nitrophenyloctylether (o-NPOE).[8]

Part 3: Application in Ion-Selective Optode Fabrication

The translation of the described mechanism into a functional sensor requires the careful formulation and fabrication of a polymeric membrane. This membrane serves as a solid-phase solvent for the active components and provides a stable interface with the sample.

Field-Proven Insights on Component Selection:

-

Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC) is the most common choice due to its excellent chemical stability, optical transparency, and compatibility with a wide range of additives.[6][9]

-

Plasticizer: The plasticizer is a critical component, typically constituting about 66% of the membrane weight. It acts as a solvent for the ionophore and chromoionophore, ensures the mobility of ionic species within the membrane, and influences the sensor's selectivity and pKa.[8][10] Common choices include DOS and o-NPOE.

-

Ionophore: The selection of the ionophore is dictated by the target analyte. A highly selective ionophore is essential for a highly selective sensor. For nitrite sensing, for example, cobalt(III) corrole or rhodium(III) porphyrin derivatives have been successfully employed alongside this compound.[5]

-

Chromoionophore: this compound is incorporated at a concentration sufficient to produce a strong optical signal but low enough to not significantly alter the bulk properties of the membrane.

Experimental Protocol: Step-by-Step Fabrication of an Anion-Selective Optode Membrane

This protocol outlines a standard method for preparing a PVC-based sensing membrane, often referred to as a "cocktail," which is then cast to form a thin film.

Materials and Reagents:

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyloctylether (o-NPOE) as plasticizer

-

Anion-selective ionophore (e.g., for nitrite)

-

This compound

-

Tetrahydrofuran (THF), inhibitor-free, analytical grade

-

Glass slides or other suitable substrate

Procedure:

-

Preparation of the Membrane Cocktail:

-

Accurately weigh the membrane components. A typical mass ratio is approximately 33% PVC and 66% plasticizer. The ionophore and this compound are added in smaller, optimized amounts (e.g., 1-10 mg per 100 mg of total membrane mass).

-

Causality: The PVC provides structural integrity, while the plasticizer creates a liquid-like internal environment necessary for ion transport. The precise ratio of ionophore to chromoionophore is optimized to balance ion extraction efficiency with the optical response.

-

Dissolve all components in a minimal amount of THF (e.g., 1.5 mL) in a small glass vial.

-

Ensure complete dissolution by vortexing or sonicating until a homogenous, slightly viscous solution (the "cocktail") is formed.[11]

-

-

Membrane Casting:

-

Clean the substrate (e.g., glass slide) thoroughly. For enhanced membrane adhesion, the glass can be silanized.

-

Using a micropipette, carefully deposit a small, defined volume of the cocktail (e.g., 100 µL) onto the substrate.

-

Self-Validation: The use of a defined volume on a fixed area allows for reproducible membrane thickness, a critical parameter for consistent sensor performance.

-

Allow the THF to evaporate slowly in a dust-free environment at room temperature (typically for 24 hours). This can be done in a fume hood with the sash lowered to minimize air currents.

-

A transparent, flexible, thin film will form on the substrate. The final membrane thickness is typically in the range of 2-10 µm.

-

-

Conditioning and Storage:

-

Before use, the sensor membrane should be conditioned by soaking it in a buffer solution similar to the one that will be used for the samples. This ensures that the membrane is fully hydrated and equilibrated.

-

Store the fabricated optodes in a dry, dark environment when not in use to prevent photobleaching of the chromoionophore.

-

Sources

- 1. scbt.com [scbt.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. This compound | C31H25N3O2 | CID 3664990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Spectral Characteristics of Chromoionophore V

This guide provides a comprehensive technical overview of Chromoionophore V, a key component in the development of optical sensors for ion detection. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique spectral properties of this molecule in their work. This document delves into the core principles of its function, provides detailed experimental protocols, and offers insights into its application, grounded in established scientific literature.

Introduction to this compound: A Versatile Optical Transducer

This compound, with the chemical name 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine, is a lipophilic dye that has garnered significant attention for its utility in optical sensing applications.[1] It belongs to a class of compounds known as chromoionophores, which are molecules that can reversibly bind ions and, in doing so, exhibit a change in their optical properties, such as color (absorbance) or fluorescence.[1] This characteristic makes them invaluable as signal transducers in ion-selective electrodes (ISEs) and, more specifically, in optical sensors known as optodes.[2][3]

The fundamental principle behind the functionality of this compound lies in its pH-dependent spectral characteristics. It acts as a proton-sensitive dye, meaning its absorption and emission spectra are altered depending on its protonation state. This property is harnessed in ion sensing by coupling it with a specific ionophore that selectively binds to a target ion. The binding of the target ion by the ionophore perturbs the local proton concentration, leading to a change in the protonation state of this compound and a corresponding measurable change in its optical signal.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 132097-01-9 | [1] |

| Molecular Formula | C₃₁H₂₅N₃O₂ | [1] |

| Molecular Weight | 471.55 g/mol | [1] |

| Full Chemical Name | 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine | [1] |

| Alternate Name | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | [3] |

Spectral Characteristics of this compound

The utility of this compound as an optical sensor component is entirely dependent on its distinct spectral properties in its protonated and deprotonated forms. The transition between these two states provides a ratiometric readout, which is a highly desirable feature in sensing applications as it minimizes the impact of fluctuations in light source intensity, detector sensitivity, and dye concentration.

Absorbance Spectra

In its deprotonated (basic) form, this compound exhibits an absorption maximum at a shorter wavelength, while in its protonated (acidic) form, the absorption maximum shifts to a longer wavelength (a bathochromic shift). This change in the absorption spectrum is visually perceptible as a color change.

A key study on polymeric optical sensors for nitrite detection demonstrated the ratiometric absorbance properties of films containing this compound.[2] The absorbance of the sensor films was measured at two key wavelengths:

-

Deprotonated form: Absorbance measured at 566 nm .

-

Protonated form: Absorbance measured at 665 nm .

The ratio of the absorbances at these two wavelengths can be used to determine the degree of protonation of the chromoionophore, which in turn is related to the concentration of the target analyte.[2]

Table 2: Key Absorbance Wavelengths for this compound in a Polymeric Film

| State | Absorbance Wavelength | Reference |

| Deprotonated | 566 nm | [2] |

| Protonated | 665 nm | [2] |

Fluorescence Spectra

While the absorbance properties of this compound are well-documented in the context of colorimetric sensing, its fluorescence characteristics are also of significant interest for developing fluorescent optical sensors. Generally, the protonation state of a fluorophore can influence its fluorescence intensity and emission wavelength. For many chromoionophores, the protonated form exhibits different fluorescence properties compared to the deprotonated form. A comprehensive characterization of the excitation and emission spectra, as well as the fluorescence quantum yield of both the protonated and deprotonated forms of this compound, would be highly valuable for the development of fluorescence-based sensing platforms.

The Sensing Mechanism: A Symphony of Molecular Interactions

The function of a this compound-based optical sensor is a carefully orchestrated interplay between several components within a hydrophobic sensing membrane. The key players are the chromoionophore itself, a selective ionophore, and often a lipophilic additive, all embedded within a polymer matrix.

The general mechanism for cation detection can be summarized as follows:

-

Initial State: In the absence of the target cation, the this compound (CH⁺) is in its protonated form, and the ionophore (I) is free within the membrane.

-

Ion Exchange: When the sensing membrane is exposed to a sample containing the target cation (M⁺), the ionophore selectively binds to it, forming a complex (MI⁺).

-

Proton Release: To maintain charge neutrality within the hydrophobic membrane, the formation of the positively charged MI⁺ complex is accompanied by the release of a proton from the protonated this compound (CH⁺).

-

Optical Signal: The deprotonation of this compound (to its neutral form, C) leads to a change in its absorption and/or fluorescence spectrum, which is detected as the analytical signal.

This equilibrium-based process allows for the quantitative determination of the target ion concentration by measuring the change in the optical properties of this compound.

Caption: Generalized sensing mechanism of a this compound-based optical sensor for cation detection.

Experimental Protocols: From Membrane Fabrication to Spectral Measurement

The successful implementation of this compound in an optical sensor requires the careful preparation of a sensing membrane and a systematic approach to spectral measurements. The following protocol provides a detailed methodology for the fabrication of a PVC-based sensing membrane and subsequent absorbance measurements.

Materials and Reagents

-

This compound

-

Selective Ionophore (e.g., Valinomycin for K⁺, ETH 1001 for Ca²⁺)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., o-nitrophenyl octyl ether (o-NPOE) or bis(2-ethylhexyl) sebacate (DOS))

-

Tetrahydrofuran (THF), anhydrous

-

Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))

-

Buffer solutions of varying pH

-

Standard solutions of the target ion

Preparation of the Sensing Membrane Cocktail

The following is a general procedure; the exact ratios of the components may need to be optimized for specific applications.

-

Dissolution of Components: In a clean, dry glass vial, dissolve the following components in 1-2 mL of THF:

-

This compound (typically 1-5 mg)

-

Selective Ionophore (typically 5-10 mg)

-

Lipophilic additive (optional, typically 0.5-2 mg)

-

PVC (approximately 30-40 mg)

-

Plasticizer (approximately 60-70 mg)

-

-

Homogenization: Vortex the mixture thoroughly until all components are completely dissolved, resulting in a clear, homogeneous cocktail.

Fabrication of the Optode Membrane

-

Casting: Cast the membrane cocktail onto a clean, flat glass slide or into a suitable container (e.g., a petri dish or a cuvette).

-

Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours. The result will be a thin, transparent, and flexible sensing membrane.

Caption: A streamlined workflow for the preparation and measurement of a this compound-based optical sensor.

Ratiometric Absorbance Measurement

-

Conditioning: Condition the fabricated optode membrane in a buffer solution of a specific pH (e.g., pH 7.4 for physiological measurements) for at least 30 minutes.

-

Baseline Measurement: Record the absorbance spectrum of the conditioned membrane in the buffer solution without the target analyte.

-

Analyte Measurement: Immerse the membrane in standard solutions of the target analyte with increasing concentrations. Allow the system to reach equilibrium at each concentration (typically a few minutes).

-

Spectral Acquisition: Record the full absorbance spectrum at each analyte concentration.

-

Data Analysis: For each spectrum, determine the absorbance at the two characteristic wavelengths (e.g., 566 nm and 665 nm). Calculate the ratio of these absorbances (A₆₆₅/A₅₆₆).

-

Calibration Curve: Plot the absorbance ratio as a function of the logarithm of the analyte concentration to generate a calibration curve.

Ion Selectivity and Performance Considerations

The selectivity of a this compound-based optical sensor is primarily determined by the chosen ionophore. A highly selective ionophore will ensure that the sensor responds primarily to the target ion, with minimal interference from other ions present in the sample matrix. It is crucial to evaluate the sensor's response to a range of potentially interfering ions to determine its selectivity coefficients.

The performance of the sensor is also influenced by the composition of the membrane, particularly the type and amount of plasticizer used. The plasticizer affects the mobility of the components within the membrane and can influence the pKa of the chromoionophore. Therefore, optimization of the membrane composition is a critical step in developing a robust and reliable optical sensor.

Conclusion and Future Outlook

This compound stands out as a powerful tool for the development of optical sensors due to its distinct pH-dependent spectral properties, which allow for reliable ratiometric measurements. This guide has provided a comprehensive overview of its characteristics, the underlying sensing mechanism, and a detailed experimental protocol for its implementation. The versatility of this chromoionophore, when combined with a vast library of selective ionophores, opens up a wide range of possibilities for the detection of various ions in diverse applications, from clinical diagnostics to environmental monitoring.

Future research in this area will likely focus on the development of novel sensing platforms that enhance the performance of this compound, such as nanoparticle-based sensors and microfluidic devices. A more detailed characterization of its fluorescence properties will also pave the way for the development of highly sensitive fluorescence-based detection methods.

References

-

Xie, X., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores. Sensors, 14(7), 12345-12359. [Link]

Sources

An In-depth Technical Guide to the pKa of Chromoionophore V and Its Foundational Role in Optical Sensing

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of Chromoionophore V, a key component in the development of optical sensors and ion-selective electrodes. Central to its function is its acid dissociation constant (pKa), a parameter that dictates the optimal operational range of any sensor in which it is incorporated. While a definitive, universally applicable pKa value for this compound is not cataloged due to its dependence on the specific microenvironment of the sensing membrane, this guide will elucidate the profound significance of its pKa. Furthermore, we will provide a detailed, field-proven experimental protocol for the precise determination of this critical parameter using spectrophotometric titration. This document is intended to serve as an essential resource for researchers and professionals engaged in the design, development, and validation of advanced sensing technologies.

Introduction to this compound: A Molecular Overview

This compound, chemically known as N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide, is a highly lipophilic dye that belongs to the benzo[a]phenoxazine class of compounds.[1] Its molecular structure, characterized by a conjugated system and a protonatable nitrogen atom on the diethylamino group, imparts its pH-sensitive chromogenic properties. This ability to change color in response to pH variations makes it an invaluable tool in the field of chemical sensing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | [1] |

| Molecular Formula | C31H25N3O2 | [1] |

| Molecular Weight | 471.55 g/mol | [1] |

| Appearance | Solid | |

| Key Application | H+-selective chromoionophore in optical sensors and ion-selective electrodes. | [1] |

The primary application of this compound lies in its role as a proton-selective indicator in optical sensing systems. These systems are designed to detect the concentration of specific ions by coupling the ion-recognition event with a measurable optical signal, typically a change in absorbance or fluorescence.

The Criticality of pKa in Chromoionophore-Based Sensors

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a chromoionophore like V, the pKa represents the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations. This equilibrium is the linchpin of its function as a pH indicator.

Caption: Protonation equilibrium of this compound.

The significance of the pKa value is multifold:

-

Operational Range of the Sensor: The pKa determines the pH range over which the sensor will be most sensitive. The effective measurement window of a sensor based on a single chromoionophore is typically centered around its pKa, spanning approximately 1-2 pH units on either side.

-

Selectivity and Sensitivity: In ion-selective optodes, the response is a function of both the ionophore's binding constant for the target ion and the chromoionophore's pKa. A higher pKa for the chromoionophore generally leads to improved selectivity for the target anion in co-extraction-based sensors. For instance, the selectivity of nitrite sensors is enhanced when using chromoionophores with higher pKa values, with the observed order being Chromoionophore I > V > II > VII > III.[2]

-

Environmental Dependence: It is crucial to understand that the pKa of a lipophilic molecule like this compound is not an absolute constant. It is highly dependent on the polarity and composition of the microenvironment, such as the plasticizer and polymer matrix of an ion-selective membrane.[3] For example, pKa values of chromoionophores in bis(2-ethylhexyl)sebacate (DOS) plasticized PVC membranes are 2-3 orders of magnitude smaller than in o-nitrophenyloctylether (NPOE) membranes.[3]

Experimental Determination of this compound pKa: A Step-by-Step Protocol

The most common and reliable method for determining the pKa of a chromoionophore is through spectrophotometric titration. This technique involves monitoring the change in the absorbance spectrum of the chromoionophore as a function of pH.

Principle of Spectrophotometric Titration

The determination of pKa by spectrophotometry is based on the Beer-Lambert law. The protonated (HIn) and deprotonated (In-) forms of the chromoionophore have distinct absorption spectra. By measuring the absorbance of a solution containing the chromoionophore at a series of known pH values, the ratio of the concentrations of the two species can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation:

pH = pKa + log([In⁻]/[HIn])

Experimental Workflow

Caption: Workflow for the spectrophotometric determination of pKa.

Detailed Methodology

Materials and Reagents:

-

This compound

-

Spectrophotometric grade solvent for stock solution (e.g., ethanol or THF)

-

A series of buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate buffers)

-

High-purity water

-

Calibrated pH meter

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol).

-

Dilute to a known volume with the same solvent to obtain a stock solution of a specific concentration (e.g., 1 mM).

-

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values, covering the expected pKa range of this compound. A broad range (e.g., pH 2 to 12) is recommended for initial characterization.

-

Ensure the ionic strength of the buffer solutions is kept constant to minimize its effect on the pKa.

-

-

Spectrophotometric Measurements:

-

For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a known volume of the buffer. This ensures the total concentration of the chromoionophore is the same in all samples.

-

Record the full absorbance spectrum (e.g., from 400 nm to 800 nm) for each sample.

-

Identify the wavelengths of maximum absorbance for the fully protonated (acidic solution) and fully deprotonated (basic solution) forms of the chromoionophore.

-

-

Data Analysis and pKa Calculation:

-

Select a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the midpoint of the absorbance change.

-

Mathematically, the pKa can be determined by fitting the data to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the measured absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

-

Concluding Remarks

The pKa of this compound is a pivotal parameter that governs its performance in optical sensing applications. While its value is intrinsically linked to the composition of the sensing matrix, a precise experimental determination is paramount for the rational design and optimization of sensors. The spectrophotometric titration method detailed in this guide provides a robust and reliable framework for this determination. By understanding and accurately measuring the pKa, researchers and drug development professionals can harness the full potential of this compound to create highly sensitive and selective analytical tools.

References

- Malinski, T., et al. (2014). Polymeric Optical Sensors for Selective and Sensitive Nitrite Detection Using Cobalt(III) Corrole and Rh(III) Porphyrin as Ionophores.

- Xie, X., & Bakker, E. (2015). Ionophore-Based Ion-Selective Electrodes. Chemical Reviews, 115(21), 11587-11624.

- Oesch, U., et al. (1986). Design of neutral hydrogen ion carriers for solvent polymeric membrane electrodes of high selectivity. Analytical Chemistry, 58(11), 2285-2289.

- Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301.

- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-41.

- Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083-3132.

Sources

The Definitive Guide to Chromoionophore V in Ion-Selective Electrodes: Principles, Protocols, and Performance

This technical guide provides a comprehensive overview of Chromoionophore V, detailing its fundamental role, mechanism of action, and practical application in the fabrication of optical ion-selective electrodes (ISEs). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple definitions to deliver field-proven insights and validated protocols, ensuring both scientific accuracy and practical utility.

Introduction: The Convergence of Selectivity and Optical Sensing

Ion-selective electrodes are powerful analytical tools that measure the activity of a specific ion in a solution.[1] Traditionally, these sensors operate potentiometrically, measuring a voltage difference. However, a significant class of ISEs, known as optodes, translates ion recognition into an optical signal (colorimetric or fluorescent), offering advantages in miniaturization and visual detection. The performance of these optodes hinges on the precise interplay of several key components within a polymeric sensing membrane.

At the heart of this optical transduction is the chromoionophore . These molecules are essentially lipophilic (oil-soluble) pH indicators that change color or fluorescence upon protonation or deprotonation.[2] This guide focuses on a specific and highly effective example: This compound . While it is a pH indicator, its true power is unlocked when paired with a highly selective ionophore for a target analyte, enabling the precise measurement of ions that are otherwise optically silent.

Core Principle: The Ion-Exchange Mechanism

The most prevalent sensing mechanism for cation-selective optodes does not rely on the chromoionophore binding directly to the target ion. Instead, it employs a sophisticated and highly effective ion-exchange system.[3] This circumvents the challenging task of developing a new chromoionophore for every single ion of interest.

The mechanism, illustrated in Figure 1, can be summarized in three key steps:

-

Selective Extraction : A specific, neutral ionophore (e.g., a lead-selective ionophore) embedded in the water-immiscible membrane selectively binds and extracts the target cation (e.g., Pb²⁺) from the aqueous sample into the membrane phase.

-

Charge Neutrality and Proton Exchange : To maintain charge neutrality within the membrane, the influx of a positive charge from the target ion must be balanced. This is achieved by the release of one or more protons (H⁺) from the protonated this compound (Ind-H⁺).

-

Optical Signal Generation : The deprotonation of this compound (Ind-H⁺ → Ind) induces a significant change in its electronic structure, resulting in a measurable change in its absorbance or fluorescence spectrum.[3] This optical change is directly proportional to the concentration of the target ion in the sample.

This elegant mechanism effectively couples the high selectivity of advanced ionophores with the sensitive optical response of the chromoionophore.

Figure 1: Mechanism of a lead-selective optical sensor. The selective extraction of a Pb²⁺ ion by a specific ionophore into the membrane prompts the deprotonation of this compound to maintain charge balance, causing a color change.

Fabrication of a High-Performance Lead-Selective Optode

The development of a reliable ion-selective electrode is critically dependent on the precise composition of the sensing membrane. The protocol below details the fabrication of a robust PVC-based membrane optimized for the detection of lead (Pb²⁺), utilizing a combination of a selective lead ionophore and this compound as the optical transducer.

Required Reagents and Materials

| Component | Role | Typical Compound | Supplier Example |

| Polymer Matrix | Provides structural integrity to the membrane. | High Molecular Weight Poly(vinyl chloride) (PVC) | Sigma-Aldrich |

| Plasticizer | Ensures ion mobility within the membrane. | 2-Nitrophenyl octyl ether (o-NPOE) | Sigma-Aldrich |

| Selective Ionophore | Confers selectivity for the target ion (Pb²⁺). | Lead Ionophore IV | Sigma-Aldrich |

| Chromoionophore | Acts as the H⁺-selective optical transducer. | This compound | Molecular Depot[4] |

| Anionic Additive | Reduces anionic interference and improves response. | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Sigma-Aldrich |

| Solvent | Dissolves all components to create the membrane cocktail. | Tetrahydrofuran (THF), high purity | Fisher Scientific |

Experimental Protocol: Membrane Cocktail Preparation and Electrode Assembly

This protocol is adapted from established methodologies for fabricating lead-selective electrodes.[5]

Causality Note: The ratio of components is crucial. The plasticizer content ensures the membrane remains a flexible, semi-liquid phase allowing for component mobility. The concentration of the anionic additive is typically set relative to the ionophore to ensure proper ion-exchange equilibrium and prevent unwanted extraction of sample anions.

-

Component Weighing: Accurately weigh the membrane components to achieve the following final composition in the dried membrane:

-

PVC: ~33% by weight

-

o-NPOE: ~65% by weight

-

Lead Ionophore IV: ~1% by weight

-

This compound: ~0.5% by weight

-

KTpClPB: ~0.5% by weight (approx. 50 mol% relative to the ionophore)

-

-

Dissolution: In a small glass vial, combine the weighed components. Add approximately 1.5 mL of THF.

-

Homogenization: Seal the vial and agitate the mixture using a vortex mixer or magnetic stirrer until all components are fully dissolved, resulting in a clear, homogenous solution (the "membrane cocktail").

-

Electrode Body Preparation: Use a clean, solid-state electrode body (e.g., a polished glassy carbon electrode or a screen-printed electrode). Ensure the surface is clean and dry.

-

Drop-Casting: Carefully apply a small, precise volume (e.g., 5-10 µL) of the membrane cocktail onto the active surface of the electrode.

-

Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 12 hours. This will form a thin, uniform, ion-selective membrane. For optical measurements using a transparent support, the cocktail can be cast onto a clean glass slide.[6]

-

Conditioning: Before use, condition the newly fabricated electrode by immersing it in a 10⁻³ M solution of Pb(NO₃)₂ for at least 1 hour. This ensures the membrane is properly equilibrated with the target ion.

Figure 2: Step-by-step workflow for the fabrication of an ion-selective electrode membrane incorporating this compound.

Performance Characteristics: Quantifying Selectivity

The most critical performance metric for an ISE is its selectivity—the ability to detect the primary ion without interference from other ions present in the sample. This is quantified by the potentiometric selectivity coefficient (log KpotPrimary,Interferent). A more negative value signifies greater selectivity for the primary ion over the interfering ion.[7]

The data below, sourced from studies using Lead Ionophore IV, is representative of the high selectivity achievable with a sensor system that would incorporate this compound as its transducer.[7]

| Interfering Ion (M) | Selectivity Coefficient (log KpotPb,M) | Level of Interference |

| Mn²⁺ | -3.6 | Very Low |

| Co²⁺ | -3.5 | Very Low |

| Ni²⁺ | -3.4 | Very Low |

| Zn²⁺ | -3.2 | Very Low |

| Cd²⁺ | -3.1 | Low |

| Cu²⁺ | -2.5 | Moderate |

| Tl⁺ | -2.1 | Moderate-High |

| Ag⁺ | -1.8 | High |

| Na⁺ | -4.3 | Negligible |

| K⁺ | -4.2 | Negligible |

| Ca²⁺ | -4.1 | Negligible |

| Mg²⁺ | -4.2 | Negligible |

Data Interpretation: The sensor exhibits excellent selectivity for Pb²⁺ over common alkali, alkaline earth, and many transition metal ions. For instance, a log K value of -3.1 for Cd²⁺ means the sensor is over 1000 times more selective for lead than for cadmium. While interference from Ag⁺ is more significant, the overall performance demonstrates a robust and highly selective system for lead detection in complex matrices.

Applications in Drug Development and Scientific Research

The ability to selectively measure ion concentrations is paramount in pharmaceutical and life sciences. ISEs built with components like this compound offer versatile platforms for:

-

Heavy Metal Analysis: Quantifying trace levels of heavy metal contaminants like lead in pharmaceutical raw materials and final drug products is a critical quality control step to ensure patient safety.

-

Bioprocess Monitoring: Monitoring ion concentrations in cell culture media is essential for optimizing protein production and other biopharmaceutical manufacturing processes.

-

Formulation Studies: The activity of ions can impact the stability and efficacy of drug formulations. ISEs provide a valuable tool for characterizing these properties.

-

Environmental Monitoring: Assessing lead contamination in water sources used in pharmaceutical manufacturing ensures process integrity and environmental compliance.

Conclusion

This compound is a vital component in the modern analytical chemist's toolkit for developing optical ion-selective sensors. It functions not as a direct ion binder, but as a highly sensitive proton-responsive transducer. When integrated into a carefully formulated membrane with a specific ionophore, it enables the creation of robust, selective, and reliable optodes. The protocols and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this technology for critical analytical applications, particularly in the selective determination of lead and other heavy metal ions.

References

-

Charlton, S., et al. (2021). "Recent improvements to the selectivity of extraction-based optical ion sensors." PubMed Central. Available at: [Link]

-

Xie, X., et al. (2013). "Oxazinoindolines as Fluorescent H+ Turn-On Chromoionophores For Optical and Electrochemical Ion Sensors." ACS Publications. Available at: [Link]

-

Xie, X., et al. (2014). "Ionophore-Based Ion-Selective Optical NanoSensors Operating in Exhaustive Sensing Mode." Analytical Chemistry. Available at: [Link]

-

Mroczkiewicz, M., et al. (2012). "Tested membrane compositions." ResearchGate. Available at: [Link]

-

Al-Ahmary, K. M., et al. (2023). "A modified selective optical sensor for selenium determination based on incorporating xylenol orange in a poly(vinyl chloride) membrane." National Institutes of Health. Available at: [Link]

-

Mistlberger, G., et al. (2014). "Ionophore-based optical sensors." PubMed. Available at: [Link]

-

Zimmer & Peacock. (2020). "What is the selectivity of ion-selective electrodes (ISE)?" Zimmer & Peacock. Available at: [Link]

-

Ariri, A., et al. (2022). "Fabrication of Lead Ion Selective Electrodes (Pb-ISE) based on Poly Methyl-Methacrylate-Co-Butyl Acrylate (MB28) Thin Film Photo." Portugaliae Electrochimica Acta. Available at: [Link]

Sources

- 1. zimmerpeacocktech.com [zimmerpeacocktech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moleculardepot.com [moleculardepot.com]

- 5. peacta.org [peacta.org]

- 6. A modified selective optical sensor for selenium determination based on incorporating xylenol orange in a poly(vinyl chloride) membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Chromoionophore V for Optical Ion Detection

Introduction: The Role of Chromoionophores in Modern Analytical Chemistry

In the realm of chemical sensing, the ability to selectively and sensitively detect specific ions in complex matrices is of paramount importance. Optical sensors, or optodes, have emerged as a powerful analytical tool, offering advantages such as remote monitoring, miniaturization, and freedom from electrical interference. At the heart of many of these optical sensors lies a critical component: the chromoionophore. These sophisticated organic molecules are designed to produce a measurable change in their optical properties—such as absorbance or fluorescence—in response to the presence of a target ion. This guide provides an in-depth technical overview of a particularly versatile and widely utilized chromoionophore: Chromoionophore V. We will explore its fundamental chemical properties, the intricate mechanisms governing its function in ion detection, and provide practical, field-proven insights into its application for researchers, scientists, and drug development professionals.

Core Principles of this compound

This compound, chemically known as N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide, is a lipophilic, hydrogen ion-selective chromoionophore.[1] Its molecular structure is centered around a benzo[a]phenoxazine core, a system renowned for its strong light absorption and fluorescence properties. The diethylamino group at the 9-position and the naphthoylimino group at the 5-position are key functional moieties that modulate the electronic and, consequently, the spectral properties of the molecule.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its effective implementation in optical sensing applications.

| Property | Value | Source |

| Chemical Name | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | [1] |

| Alternate Names | 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine | |

| CAS Number | 132097-01-9 | |

| Molecular Formula | C₃₁H₂₅N₃O₂ | |

| Molecular Weight | 472.57 g/mol | [1] |

| Appearance | Solid |

This table summarizes the key identification properties of this compound.

The Signaling Mechanism: A Tale of Two States

The functionality of this compound as an optical indicator is predicated on its ability to exist in two distinct, interconvertible states: a protonated and a deprotonated form. Each of these states possesses a unique electronic configuration, leading to different absorption and emission spectra. The transition between these states is governed by the pH of the local microenvironment within the sensor matrix.

-

Deprotonated State (C): In a basic environment, this compound exists in its neutral, deprotonated form. This form typically exhibits a distinct color.

-

Protonated State (CH⁺): In an acidic environment, the molecule accepts a proton, transitioning to its positively charged, protonated state. This structural change alters the electronic distribution within the benzo[a]phenoxazine core, resulting in a different color and/or fluorescence emission.

This pH-dependent equilibrium is the cornerstone of its application in ion sensing. The key is to couple this protonation/deprotonation cycle to the concentration of a target ion. This is achieved through the formulation of a multicomponent sensor membrane.

The Heart of the Sensor: The Optode Membrane

An optical sensor utilizing this compound is not simply the chromoionophore in isolation. Instead, it is a carefully engineered system, typically a thin polymeric film, that houses the chromoionophore along with other critical components that work in concert to achieve selective ion detection.

Key Components of a this compound-Based Optode Membrane

| Component | Function | Causality of Choice |

| Polymer Matrix (e.g., PVC) | Provides a solid, transparent support for the other components and creates a distinct hydrophobic phase from the aqueous sample. | Poly(vinyl chloride) (PVC) is a common choice due to its optical transparency, chemical inertness, and ability to form stable, flexible films when plasticized. |

| Plasticizer (e.g., o-NPOE, DOS) | A water-immiscible organic liquid that dissolves the other components and imparts flexibility to the polymer matrix, allowing for the diffusion of ions and ion-ionophore complexes. | The choice of plasticizer is critical as its polarity influences the pKa of the chromoionophore and the stability of the ion-ionophore complexes, thereby affecting the sensor's dynamic range and selectivity.[2][3] |

| Ionophore | A molecule that selectively binds to the target ion. | The high selectivity of the overall sensor is primarily determined by the choice of ionophore. A vast library of ionophores exists for a wide range of cations and anions. |

| Ionic Additives (e.g., KTpClPB) | Lipophilic salts that are sometimes added to the membrane to control the initial ionic balance and prevent the leaching of other components. | These additives can improve the stability and response characteristics of the sensor by ensuring charge neutrality within the membrane phase. |

This table outlines the essential components of a typical optode membrane and the rationale behind their selection.

The Mechanism of Ion Detection: Ion-Exchange and Co-extraction

The detection of a target ion is achieved by coupling its presence in the sample to the protonation state of this compound within the membrane. This is accomplished through two primary mechanisms, depending on the charge of the target analyte.

For the detection of cations (M⁺), the optode membrane is formulated with an ionophore (L) selective for that cation. The sensing mechanism proceeds as follows:

-

The ionophore (L) within the membrane binds to the target cation (M⁺) from the aqueous sample at the membrane-sample interface.

-

To maintain charge neutrality within the hydrophobic membrane, for every cation that enters, a proton (H⁺) must be expelled from the membrane into the sample.

-

This expulsion of a proton is facilitated by the deprotonation of the protonated form of this compound (CH⁺).

-

The resulting change in the concentration of the protonated versus the deprotonated form of this compound leads to a measurable change in the absorbance or fluorescence of the membrane, which is proportional to the concentration of the target cation in the sample.

For the detection of anions (A⁻), the mechanism is slightly different. Here, the ionophore (L) within the membrane facilitates the extraction of the anion from the sample into the membrane.

-

The ionophore (L) binds to the target anion (A⁻) at the sample-membrane interface.

-

To maintain charge neutrality within the membrane, the negatively charged anion must be accompanied by a cation. In this sensing scheme, a proton (H⁺) from the aqueous sample is co-extracted with the anion into the membrane.

-

This influx of protons into the membrane leads to the protonation of the deprotonated form of this compound (C).

-

The resulting increase in the concentration of the protonated form (CH⁺) causes a change in the optical properties of the membrane, which is proportional to the concentration of the target anion in the sample.

Performance Characteristics and Optimization

The analytical performance of an optical sensor based on this compound is dictated by several key parameters. A thorough understanding of these allows for the rational design and optimization of the sensor for a specific application.

Selectivity

Selectivity is arguably the most critical performance metric of an ion sensor. It describes the sensor's ability to respond to the target ion in the presence of other, potentially interfering, ions. In the context of this compound-based optodes, the selectivity is primarily governed by the chosen ionophore. The selectivity is quantified by the selectivity coefficient, Kpot(I,J), where I is the primary ion and J is the interfering ion. A smaller value of Kpot(I,J) indicates a higher selectivity for the primary ion over the interfering ion.